molecular formula C13H11FN2O B183201 4-amino-N-(4-fluorophenyl)benzamide CAS No. 698988-07-7

4-amino-N-(4-fluorophenyl)benzamide

Cat. No.: B183201
CAS No.: 698988-07-7
M. Wt: 230.24 g/mol
InChI Key: XGUHVHHJBSMNAG-UHFFFAOYSA-N
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Description

4-amino-N-(4-fluorophenyl)benzamide is an organic compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 g/mol . It is characterized by the presence of an amino group, a fluorophenyl group, and a benzamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

4-Amino-N-(4-fluorophenyl)benzamide interacts with HDAC3 by binding to its active site, inhibiting its enzymatic activity . This inhibition prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription.

Biochemical Pathways

The inhibition of HDAC3 by this compound affects the histone acetylation-deacetylation pathway . This alteration in the pathway leads to changes in gene expression, particularly genes involved in cell cycle regulation, apoptosis, and differentiation.

Result of Action

The inhibition of HDAC3 by this compound leads to changes in gene expression, which can result in the induction of apoptosis and inhibition of proliferation in certain cancer cells . This makes it a potential therapeutic agent for the treatment of various cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-fluorophenyl)benzamide typically involves the reaction of 4-fluoroaniline with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

For industrial production, the synthesis process is optimized to improve yield and efficiency. This may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of solvents like acetonitrile (MeCN) is common due to its ability to dissolve both reactants and products effectively .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-(4-fluorophenyl)benzamide is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-carbamoylphenyl)benzamide
  • 4-amino-N-(4-nitrophenyl)benzamide
  • 4-amino-N-(4-methylphenyl)benzamide

Uniqueness

4-amino-N-(4-fluorophenyl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This fluorine substitution can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications .

Properties

IUPAC Name

4-amino-N-(4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUHVHHJBSMNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363656
Record name 4-amino-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698988-07-7
Record name 4-amino-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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